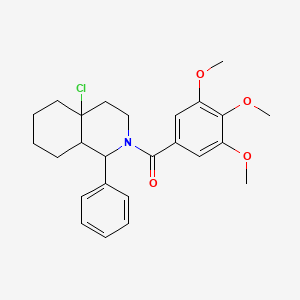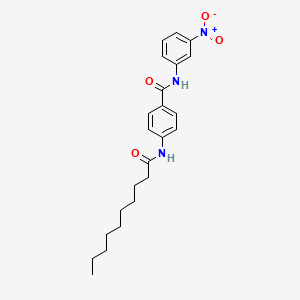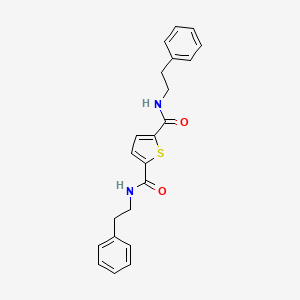![molecular formula C18H17NO4 B15021702 N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the visible-light-mediated [3+2] cycloaddition reaction, which is a key step in forming the naphthofuran core . This reaction requires specific conditions such as the presence of visible light and appropriate catalysts to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives might exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthofuran derivatives and related heterocyclic compounds. Examples are:
Uniqueness
What sets N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE apart is its unique structural features, such as the tert-butyl and carboxamide groups, which can influence its reactivity and interactions with biological targets. These features can make it more selective or potent in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
N-tert-butyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17NO4/c1-9-12(17(22)19-18(2,3)4)13-14(20)10-7-5-6-8-11(10)15(21)16(13)23-9/h5-8H,1-4H3,(H,19,22) |
InChI-Schlüssel |
CDNKHKJXXTYHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021627.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B15021631.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021636.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)

![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)
![6-[(3-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15021662.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15021664.png)

![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)



